Ido-IN-8

Beschreibung

Eigenschaften

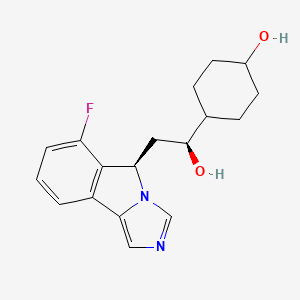

IUPAC Name |

4-[(1S)-2-[(5R)-6-fluoro-5H-imidazo[5,1-a]isoindol-5-yl]-1-hydroxyethyl]cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21FN2O2/c19-14-3-1-2-13-16-9-20-10-21(16)15(18(13)14)8-17(23)11-4-6-12(22)7-5-11/h1-3,9-12,15,17,22-23H,4-8H2/t11?,12?,15-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGACXVRLDHEXKY-LHLWNEDTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(CC2C3=C(C=CC=C3F)C4=CN=CN24)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(CCC1[C@H](C[C@@H]2C3=C(C=CC=C3F)C4=CN=CN24)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ido-IN-8: A Technical Guide to its Mechanism of Action as an Indoleamine 2,3-Dioxygenase 1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ido-IN-8, also identified as NLG-1487, is a small molecule inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme in the kynurenine pathway of tryptophan metabolism. Overexpression of IDO1 in the tumor microenvironment is a key mechanism of immune evasion, leading to the suppression of T-cell mediated anti-tumor responses. This compound, by inhibiting IDO1, aims to reverse this immunosuppressive effect. This technical guide provides a comprehensive overview of the mechanism of action of this compound, based on available data, and details standard experimental protocols for the evaluation of IDO1 inhibitors. While specific experimental data for this compound is limited, this guide serves as a valuable resource for researchers investigating this and other similar IDO1-targeting compounds.

Core Mechanism of Action: Targeting IDO1-mediated Immunosuppression

This compound functions as a direct inhibitor of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan, converting it to N-formylkynurenine, which is subsequently metabolized to kynurenine.

The immunosuppressive effects of IDO1 in the tumor microenvironment are twofold:

-

Tryptophan Depletion: The rapid consumption of tryptophan by IDO1-expressing tumor cells or immune cells creates a tryptophan-deprived environment. T-cells are highly sensitive to tryptophan levels, and its depletion leads to the activation of the General Control Nonderepressible 2 (GCN2) stress kinase, resulting in cell cycle arrest and anergy (a state of non-responsiveness) of effector T-cells.

-

Kynurenine Accumulation: The metabolic products of tryptophan catabolism, collectively known as kynurenines, are not inert. Kynurenine and its derivatives act as signaling molecules that promote the differentiation and activation of regulatory T-cells (Tregs), which further suppress the anti-tumor immune response.

By inhibiting the enzymatic activity of IDO1, this compound is designed to block these immunosuppressive mechanisms. This leads to the restoration of local tryptophan levels and a reduction in the production of immunosuppressive kynurenines, thereby promoting the reactivation and proliferation of anti-tumor T-cells.

Quantitative Data Summary

Publicly available information on this compound is limited, primarily stemming from its disclosure in patent literature. The key quantitative metric available is its half-maximal inhibitory concentration (IC50).

| Compound | Target | Assay Type | IC50 | Source |

| This compound (NLG-1487) | Human IDO1 | Enzymatic Assay | 1-10 µM | --INVALID-LINK-- |

Signaling Pathways and Experimental Workflows

IDO1 Signaling Pathway

The following diagram illustrates the central role of IDO1 in mediating immunosuppression and the point of intervention for this compound.

Experimental Workflow for IDO1 Inhibitor Evaluation

A typical workflow for characterizing an IDO1 inhibitor like this compound involves a series of in vitro and cell-based assays.

Experimental Protocols

While the specific protocols used for the initial characterization of this compound are not publicly detailed, the following represent standard, robust methodologies for evaluating IDO1 inhibitors.

Recombinant Human IDO1 Enzymatic Assay (Biochemical)

Objective: To determine the direct inhibitory activity of a compound on purified IDO1 enzyme and calculate its IC50 value.

Materials:

-

Recombinant human IDO1 enzyme

-

L-Tryptophan (substrate)

-

Ascorbic acid (reductant)

-

Methylene blue (electron carrier)

-

Catalase

-

Potassium phosphate buffer (pH 6.5)

-

Test compound (e.g., this compound) dissolved in DMSO

-

Trichloroacetic acid (TCA)

-

Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)

-

96-well microplate

-

Plate reader

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, ascorbic acid, methylene blue, and catalase.

-

Add L-tryptophan to the reaction mixture.

-

Serially dilute the test compound in DMSO and add to the wells of the microplate. Include a positive control (known IDO1 inhibitor) and a negative control (DMSO vehicle).

-

Add the recombinant IDO1 enzyme to all wells except the blank.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding TCA.

-

Incubate the plate at 60°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

-

Centrifuge the plate to pellet precipitated protein.

-

Transfer the supernatant to a new plate and add Ehrlich's reagent.

-

Incubate at room temperature for 10 minutes to allow color development.

-

Read the absorbance at 480 nm using a plate reader.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Cellular IDO1 Activity Assay

Objective: To measure the ability of a compound to inhibit IDO1 activity within a cellular context, assessing cell permeability and intracellular target engagement.

Materials:

-

Human cancer cell line known to express IDO1 upon stimulation (e.g., HeLa, SK-OV-3)

-

Cell culture medium and supplements

-

Interferon-gamma (IFN-γ) for IDO1 induction

-

Test compound (e.g., this compound)

-

TCA

-

Ehrlich's reagent

-

96-well cell culture plates

-

Plate reader

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with IFN-γ (e.g., 50 ng/mL) to induce IDO1 expression and incubate for 24-48 hours.

-

Add serial dilutions of the test compound to the cells and incubate for a further 24 hours.

-

Collect the cell culture supernatant.

-

Add TCA to the supernatant, incubate at 60°C for 30 minutes, and then centrifuge.

-

Transfer the supernatant to a new plate and add Ehrlich's reagent.

-

Measure the absorbance at 480 nm.

-

Calculate the cellular IC50 value.

T-cell Co-culture Assay

Objective: To assess the functional consequence of IDO1 inhibition by measuring the restoration of T-cell proliferation in the presence of IDO1-expressing cells.

Materials:

-

IDO1-expressing cancer cells (prepared as in the cellular assay)

-

Human peripheral blood mononuclear cells (PBMCs) or a T-cell line (e.g., Jurkat)

-

T-cell activation stimulus (e.g., anti-CD3/CD28 antibodies, phytohemagglutinin)

-

Test compound

-

Cell proliferation assay reagent (e.g., BrdU, CFSE, or WST-1)

-

Co-culture plates

Procedure:

-

Induce IDO1 expression in the cancer cell line with IFN-γ.

-

Co-culture the IDO1-expressing cancer cells with PBMCs or T-cells in the presence of a T-cell stimulus.

-

Add serial dilutions of the test compound to the co-culture.

-

Incubate for 48-72 hours.

-

Measure T-cell proliferation using a suitable assay. For example, add a proliferation reagent like WST-1 and measure the absorbance, or stain with CFSE and analyze by flow cytometry.

-

Determine the concentration of the test compound required to restore T-cell proliferation.

Conclusion

This compound is an inhibitor of the immunosuppressive enzyme IDO1, with a reported IC50 in the low micromolar range. Its mechanism of action is centered on the reversal of tryptophan depletion and kynurenine accumulation in the tumor microenvironment, thereby unleashing an effective anti-tumor T-cell response. While detailed experimental data and protocols specific to this compound are not extensively available in the public domain, the standardized assays described in this guide provide a robust framework for the preclinical evaluation of this and other novel IDO1 inhibitors. Further research is warranted to fully elucidate the in vivo efficacy and detailed molecular interactions of this compound.

The Structure-Activity Relationship of Ido-IN-8: A Technical Guide for Drug Development Professionals

An In-depth Analysis of a Fused Imidazole-Based IDO1 Inhibitor

Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immuno-oncology target due to its role in mediating tumor immune evasion. The enzyme catalyzes the initial and rate-limiting step in the degradation of tryptophan along the kynurenine pathway. This depletion of tryptophan and the accumulation of kynurenine metabolites suppress T-cell proliferation and promote an immunosuppressive tumor microenvironment. Ido-IN-8 (also known as NLG-1487) is a known inhibitor of IDO1 belonging to the fused imidazole class of compounds, with a reported IC50 in the range of 1-10 μM.[1] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound and its analogs, detailed experimental protocols for inhibitor evaluation, and visualizations of key pathways and workflows.

Core Structure and Structure-Activity Relationship (SAR)

The core of this compound is a fused imidazole scaffold. The structure-activity relationship of this class of compounds is primarily detailed in the patent literature, specifically in patent WO2012142237A1, from which this compound (compound 1487) was extracted.[1] A systematic analysis of the analogs presented in this patent reveals key structural modifications that influence the inhibitory potency against IDO1.

Key Modification Points and SAR Summary

The general structure of the this compound series allows for modifications at several key positions, primarily on the phenyl rings and the aliphatic chain. The following table summarizes the general SAR trends observed for this class of inhibitors. Researchers are encouraged to consult the primary patent literature for detailed quantitative data on specific analogs.

| Modification Point (R-group) | Modification | Effect on IDO1 Inhibitory Activity | Putative Rationale |

| R1 (Para-position of Phenyl Ring A) | Small electron-withdrawing groups (e.g., F, Cl) | Generally favorable | May enhance binding affinity through specific interactions in the active site. |

| Bulky substituents | Generally unfavorable | Steric hindrance may disrupt optimal binding conformation. | |

| R2 (Substitutions on Phenyl Ring B) | Varies | Highly dependent on the specific substituent and its position. | The pocket accommodating this ring may have specific steric and electronic requirements. |

| Linker (Aliphatic Chain) | Length and rigidity | Optimal length is crucial. Introduction of rigidity (e.g., cyclopropyl) can be beneficial. | Affects the overall conformation and positioning of the phenyl rings within the binding pocket. |

| Terminal Group | Polar groups (e.g., hydroxyl, carboxyl) | Can either increase or decrease activity. | May introduce new hydrogen bonding interactions or impact cell permeability. |

Note: This table represents a qualitative summary. For precise IC50 values of this compound and its analogs, refer to patent WO2012142237A1.

Experimental Protocols

Accurate and reproducible assessment of IDO1 inhibition is critical for SAR studies. Below are detailed methodologies for standard biochemical and cell-based assays.

Biochemical IDO1 Enzyme Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified recombinant human IDO1.

Materials:

-

Recombinant human IDO1 enzyme

-

L-Tryptophan (substrate)

-

Methylene blue

-

Ascorbic acid (reductant)

-

Catalase

-

Potassium phosphate buffer (pH 6.5)

-

Test compounds (dissolved in DMSO)

-

Trichloroacetic acid (TCA) for reaction termination

-

p-Dimethylaminobenzaldehyde (DMAB, Ehrlich's reagent)

-

Acetic acid

Procedure:

-

Prepare the reaction buffer containing 50 mM potassium phosphate buffer (pH 6.5), 20 mM ascorbic acid, 10 μM methylene blue, and 100 μg/mL catalase.[2]

-

Add the test compound at various concentrations to the wells of a 96-well plate. Include a vehicle control (DMSO) and a positive control inhibitor.

-

Add the recombinant IDO1 enzyme to the wells and pre-incubate with the compounds for a defined period (e.g., 15 minutes) at room temperature.

-

Initiate the enzymatic reaction by adding L-Tryptophan to a final concentration of 400 μM.[2]

-

Incubate the reaction mixture at 37°C for 30-60 minutes.[2]

-

Stop the reaction by adding 30% (w/v) TCA.[2]

-

Incubate the plate at 50°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.[2]

-

Centrifuge the plate to pellet any precipitate.

-

Transfer the supernatant to a new plate and add an equal volume of 2% (w/v) DMAB in acetic acid.

-

After a 10-minute incubation at room temperature, measure the absorbance at 480 nm.[3]

-

Calculate the concentration of kynurenine produced from a standard curve and determine the IC50 values for the test compounds.

Cell-Based IDO1 Activity Assay

This assay measures the inhibition of IDO1 activity in a cellular context, providing insights into cell permeability and intracellular target engagement.

Materials:

-

Human cancer cell line known to express IDO1 upon stimulation (e.g., SKOV-3 or HeLa).[2][3]

-

Cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS) and antibiotics.

-

Interferon-gamma (IFNγ) for IDO1 induction.

-

Test compounds (dissolved in DMSO).

-

TCA and DMAB reagent as in the biochemical assay.

Procedure:

-

Seed the cells in a 96-well plate at a density of 3 x 10^4 cells/well and allow them to adhere overnight.[3]

-

Induce IDO1 expression by treating the cells with IFNγ (e.g., 100 ng/mL) for 24 hours.[3]

-

Remove the induction medium and add fresh medium containing various concentrations of the test compounds.

-

Incubate the cells with the compounds for a specified period (e.g., 24-48 hours).

-

Collect the cell culture supernatant.

-

To measure the kynurenine concentration in the supernatant, add TCA to a final concentration of 6.1 N and incubate at 50°C for 30 minutes.[2]

-

Centrifuge to remove any precipitate.

-

Transfer the supernatant to a new plate and add an equal volume of DMAB reagent.

-

Measure the absorbance at 480 nm and calculate the kynurenine concentration.[3]

-

Determine the IC50 values of the test compounds based on the reduction in kynurenine production.

Visualizations

IDO1 Signaling Pathway

Caption: The IDO1 enzymatic pathway and its role in T-cell suppression.

Experimental Workflow for IDO1 Inhibitor Evaluation

Caption: A typical workflow for the evaluation of IDO1 inhibitors.

References

Probing the Nexus: A Technical Guide to IDO1 Target Engagement in Cancer Cells

Disclaimer: Extensive searches for a specific compound designated "Ido-IN-8" have not yielded any publicly available information. It is plausible that this name represents a novel, internal, or misidentified compound. This guide will therefore focus on the broader principles and established methodologies for assessing the target engagement of Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in cancer cells, using well-characterized examples from the scientific literature.

Introduction: The Rationale for Targeting IDO1 in Oncology

Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immune checkpoint regulator in the tumor microenvironment.[1][2] By catalyzing the initial and rate-limiting step in tryptophan catabolism, the conversion of L-tryptophan to N-formylkynurenine, IDO1 exerts a potent immunosuppressive effect.[3][4] This enzymatic activity leads to local tryptophan depletion and the accumulation of immunosuppressive metabolites known as kynurenines.[3][5] Together, these events suppress the proliferation and effector function of CD8+ T cells and natural killer (NK) cells, while promoting the generation and activation of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[3][6] Given its central role in tumor immune evasion, the development of small molecule inhibitors targeting IDO1 has been a major focus in cancer immunotherapy.[1][7]

This technical guide provides an in-depth overview of the core methodologies used to confirm the engagement of IDO1 inhibitors with their intended target within cancer cells. We will delve into the experimental protocols, present key quantitative data for representative inhibitors, and visualize the underlying biological pathways and experimental workflows.

The IDO1 Signaling Pathway and Points of Inhibition

IDO1 is a heme-containing enzyme.[7] Its inhibitors can be broadly classified based on their mechanism of action, which includes competitive inhibitors that bind to the active site and non-competitive or allosteric inhibitors. The ultimate goal of these inhibitors is to block the conversion of tryptophan to kynurenine, thereby restoring a more favorable immune microenvironment for anti-tumor responses.

References

- 1. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Trial watch: IDO inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. IDO: A Target for Cancer Treatment - Personalized Medicine in Oncology [personalizedmedonc.com]

- 5. Immunosuppressive IDO in Cancer: Mechanisms of Action, Animal Models, and Targeting Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

The Enigmatic IDO Inhibitor: An In-Depth Analysis of Ido-IN-8 and its Role in Tryptophan Catabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indoleamine 2,3-dioxygenase (IDO) has emerged as a critical immune-regulatory enzyme and a key target in cancer immunotherapy. By catalyzing the initial and rate-limiting step in the degradation of the essential amino acid tryptophan along the kynurenine pathway, IDO exerts a profound influence on the tumor microenvironment, leading to the suppression of anti-tumor immune responses. The quest for potent and selective IDO inhibitors has led to the development of numerous small molecules, one of which is Ido-IN-8. This technical guide provides a comprehensive overview of the available information on this compound, its mechanism of action, and its effects on tryptophan catabolism.

This compound, also identified as NLG-1487, is a known inhibitor of the indoleamine 2,3-dioxygenase (IDO) enzyme.[1][2][3][4] Information regarding this compound is primarily found in patent literature and is listed by several chemical suppliers.[1][2][3][4] While extensive peer-reviewed research on this compound is not publicly available, this guide will synthesize the existing data and provide a framework for understanding its potential role in modulating tryptophan metabolism.

Core Concepts: The IDO Pathway and Tryptophan Catabolism

The enzyme indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing protein that initiates the catabolism of L-tryptophan into N-formylkynurenine.[5][6] This initial step is the rate-limiting reaction in the kynurenine pathway. The depletion of tryptophan in the local microenvironment and the accumulation of downstream metabolites, collectively known as kynurenines, are the primary mechanisms by which IDO1 suppresses the immune system.[5][7]

Tryptophan is an essential amino acid crucial for T-cell proliferation and function.[8] Its depletion by IDO1 activity leads to the arrest of T-cell proliferation and the induction of anergy (a state of immune unresponsiveness). Furthermore, the accumulation of kynurenine and its derivatives can induce T-cell apoptosis and promote the differentiation of naïve T-cells into immunosuppressive regulatory T-cells (Tregs).[8]

This compound: Mechanism of Action and In Vitro Activity

This compound is classified as an inhibitor of the indoleamine 2,3-dioxygenase (IDO) enzyme.[1][2][3][4] Its primary mechanism of action is presumed to be the direct inhibition of IDO1's enzymatic activity, thereby preventing the conversion of tryptophan to N-formylkynurenine.

Quantitative Data on this compound

The inhibitory potency of this compound is characterized by its half-maximal inhibitory concentration (IC50).

| Compound | Target | IC50 Value | Source |

| This compound | IDO | 1-10 µM | [1][2][3][4] |

This IC50 value indicates that this compound is a moderately potent inhibitor of the IDO enzyme. Further characterization would be necessary to determine its selectivity for IDO1 over the related enzyme IDO2 and tryptophan 2,3-dioxygenase (TDO).

Experimental Protocols

Protocol: In Vitro IDO1 Enzyme Inhibition Assay

Objective: To determine the IC50 value of a test compound (e.g., this compound) against recombinant human IDO1 enzyme.

Materials:

-

Recombinant human IDO1 enzyme

-

L-Tryptophan (substrate)

-

Methylene blue (cofactor)

-

Ascorbic acid (reducing agent)

-

Catalase

-

Assay buffer (e.g., potassium phosphate buffer, pH 6.5)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Plate reader for measuring absorbance

Procedure:

-

Prepare a reaction mixture containing assay buffer, L-tryptophan, methylene blue, ascorbic acid, and catalase.

-

Add varying concentrations of the test compound (this compound) to the wells of the 96-well plate. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Initiate the enzymatic reaction by adding the recombinant human IDO1 enzyme to all wells except the negative control.

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 10-30 minutes).

-

Stop the reaction by adding a stopping reagent (e.g., trichloroacetic acid).

-

Incubate the plate to allow for the conversion of N-formylkynurenine to kynurenine.

-

Add a colorimetric reagent (e.g., p-dimethylaminobenzaldehyde) that reacts with kynurenine to produce a colored product.

-

Measure the absorbance of each well at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizing the Impact of IDO Inhibition

The following diagrams illustrate the core signaling pathway of tryptophan catabolism and the proposed mechanism of action for an IDO inhibitor like this compound.

Caption: The IDO1 pathway of tryptophan catabolism leading to immune suppression.

Caption: Proposed mechanism of action for this compound in restoring anti-tumor immunity.

Conclusion and Future Directions

This compound is an identified inhibitor of the immunosuppressive enzyme IDO1. Based on its reported IC50 value, it demonstrates moderate potency in vitro. However, a comprehensive understanding of its biological effects requires further investigation. Key areas for future research on this compound should include:

-

Selectivity Profiling: Determining the selectivity of this compound for IDO1 over IDO2 and TDO is crucial for understanding its specific biological effects and potential off-target activities.

-

Cell-Based Assays: Evaluating the ability of this compound to reverse IDO-mediated T-cell suppression in co-culture experiments would provide critical functional data.

-

In Vivo Studies: Preclinical studies in animal models of cancer are necessary to assess the pharmacokinetic properties, in vivo efficacy, and safety profile of this compound, both as a monotherapy and in combination with other immunotherapies like checkpoint inhibitors.

-

Structural Biology: Elucidating the binding mode of this compound to the IDO1 enzyme through techniques like X-ray crystallography could guide the development of more potent and selective second-generation inhibitors.

While the currently available data on this compound is limited, it represents a starting point for further exploration into its potential as a modulator of tryptophan catabolism for therapeutic benefit. The framework provided in this guide serves as a foundation for researchers and drug development professionals to design and execute further studies to fully characterize this and other novel IDO inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. glpbio.com [glpbio.com]

- 3. Indoleamine 2,3-Dioxygenase (IDO) | DC Chemicals [dcchemicals.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]

- 6. Crystal Structures and Structure–Activity Relationships of Imidazothiazole Derivatives as IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Immunosuppressive IDO in Cancer: Mechanisms of Action, Animal Models, and Targeting Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Computational study on new natural compound inhibitors of indoleamine 2,3-dioxygenase 1 - PMC [pmc.ncbi.nlm.nih.gov]

Ido-IN-8 and the Regulation of the Kynurenine Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical enzyme in the kynurenine pathway, the primary route of tryptophan metabolism in mammals. By catalyzing the initial and rate-limiting step—the conversion of L-tryptophan to N-formylkynurenine—IDO1 plays a pivotal role in immune regulation.[1][2] In the context of oncology, the upregulation of IDO1 in the tumor microenvironment is a key mechanism of immune evasion. This upregulation leads to the depletion of tryptophan, an essential amino acid for T-cell proliferation and function, and the accumulation of immunosuppressive kynurenine metabolites.[2][3] Consequently, inhibiting IDO1 has emerged as a promising therapeutic strategy to restore anti-tumor immunity.

This technical guide focuses on Ido-IN-8 (also known as NLG-1487), a small molecule inhibitor of IDO1, and its role in the regulation of the kynurenine pathway. While specific published research on this compound is limited, this document consolidates the available data and provides a broader context of IDO1 inhibition through detailed experimental protocols and pathway visualizations relevant to the field.

This compound: Quantitative Data

This compound is an indoleamine 2,3-dioxygenase (IDO) inhibitor. The publicly available quantitative data for this compound is primarily derived from patent literature and commercial suppliers.

| Compound | Synonym | Target | IC50 | Source |

| This compound | NLG-1487 | Human IDO1 | 1-10 µM | Patent WO2012142237A1 |

Table 1: Summary of in vitro inhibitory activity of this compound against recombinant human IDO1.

The Kynurenine Pathway and IDO1's Role

The kynurenine pathway is a complex metabolic route that degrades over 95% of free tryptophan. The initial step is the conversion of L-tryptophan to N-formylkynurenine, which is then rapidly converted to kynurenine. This process is catalyzed by either tryptophan 2,3-dioxygenase (TDO) primarily in the liver, or by indoleamine 2,3-dioxygenase 1 and 2 (IDO1 and IDO2) in various tissues and immune cells.[2]

IDO1 is an intracellular, heme-containing enzyme. Its expression is induced by pro-inflammatory cytokines, most notably interferon-gamma (IFN-γ).[3] The immunosuppressive effects of IDO1 activation are twofold:

-

Tryptophan Depletion: The local depletion of tryptophan starves proliferating T-cells, leading to cell cycle arrest and anergy.

-

Kynurenine Accumulation: Kynurenine and its downstream metabolites act as signaling molecules that promote the differentiation of regulatory T-cells (Tregs) and induce apoptosis in effector T-cells.[2][3]

Mechanism of Action of IDO1 Inhibitors like this compound

This compound, as an IDO1 inhibitor, is designed to block the catalytic activity of the enzyme. By binding to IDO1, it prevents the conversion of tryptophan to N-formylkynurenine. This action is intended to reverse the immunosuppressive effects of IDO1 in the tumor microenvironment by:

-

Restoring Tryptophan Levels: Making tryptophan available for T-cell proliferation and activation.

-

Reducing Kynurenine Production: Decreasing the levels of immunosuppressive kynurenine metabolites.

The expected outcome is an enhanced anti-tumor immune response, where effector T-cells can effectively recognize and eliminate cancer cells.

Experimental Protocols

While specific protocols for this compound are not publicly available, the following are standard methodologies used to characterize IDO1 inhibitors.

In Vitro Enzyme Inhibition Assay (Recombinant Human IDO1)

This assay determines the direct inhibitory effect of a compound on the catalytic activity of purified IDO1 enzyme.

Materials:

-

Recombinant Human IDO1

-

L-Tryptophan (substrate)

-

Ascorbic acid (reducing agent)

-

Methylene blue (cofactor)

-

Catalase

-

Potassium phosphate buffer (pH 6.5)

-

Trichloroacetic acid (TCA) for reaction termination

-

Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid) for kynurenine detection

-

96-well microplate

-

Plate reader

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, ascorbic acid, methylene blue, and catalase.

-

Add the test compound (e.g., this compound) at various concentrations to the wells of a 96-well plate. Include a vehicle control (e.g., DMSO).

-

Add recombinant human IDO1 to the wells and pre-incubate with the compound.

-

Initiate the enzymatic reaction by adding L-tryptophan.

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding TCA.

-

Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

-

Centrifuge the plate to pellet precipitated protein.

-

Transfer the supernatant to a new plate and add Ehrlich's reagent.

-

Incubate at room temperature for 10 minutes to allow color development.

-

Measure the absorbance at 490 nm.

-

Calculate the concentration of kynurenine produced and determine the IC50 value of the inhibitor.

Cell-Based IDO1 Activity Assay

This assay measures the ability of a compound to inhibit IDO1 activity within a cellular context.

Materials:

-

Human cancer cell line known to express IDO1 (e.g., HeLa or SKOV-3)

-

Recombinant human IFN-γ

-

Cell culture medium and supplements

-

Test compound (e.g., this compound)

-

Reagents for kynurenine detection (as in the enzyme assay)

-

96-well cell culture plate

-

Plate reader

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Induce IDO1 expression by treating the cells with IFN-γ for 24-48 hours.

-

Add the test compound at various concentrations to the cells and incubate for a specified time.

-

Collect the cell culture supernatant.

-

Measure the kynurenine concentration in the supernatant using the TCA and Ehrlich's reagent method described above.

-

Determine the cellular IC50 value of the inhibitor.

Conclusion

This compound is an inhibitor of the immunosuppressive enzyme IDO1. While detailed public data on this specific compound is scarce, its classification as an IDO1 inhibitor places it within a significant area of research in immuno-oncology. The methodologies and pathways described in this guide provide a framework for understanding and evaluating the potential of this compound and other novel IDO1 inhibitors. Further research and publication of detailed experimental data are necessary to fully elucidate the therapeutic potential of this compound in regulating the kynurenine pathway for the treatment of cancer.

References

Unraveling the Immunosuppressive Landscape: A Technical Guide to Indoleamine 2,3-Dioxygenase (IDO) Inhibition

Introduction

Indoleamine 2,3-dioxygenase (IDO) has emerged as a critical checkpoint regulator in the tumor microenvironment, orchestrating a multifaceted immunosuppressive network that facilitates tumor escape from immune surveillance. This technical guide provides an in-depth exploration of the mechanisms underpinning IDO-mediated immune suppression and the therapeutic strategies being developed to counteract its effects. While the specific query for "Ido-IN-8" did not yield a singular, publicly documented agent, this document will focus on the broader, well-researched class of IDO inhibitors, providing a comprehensive overview for researchers, scientists, and drug development professionals. We will delve into the quantitative data, experimental protocols, and signaling pathways associated with prominent IDO inhibitors that have been investigated in preclinical and clinical settings.

The Core Mechanism of IDO-Mediated Immune Suppression

IDO is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid tryptophan along the kynurenine pathway.[1][2] This enzymatic activity is a key driver of immune suppression through two primary, interconnected mechanisms:

-

Tryptophan Depletion: The local depletion of tryptophan in the tumor microenvironment effectively starves proliferating T cells, which are highly dependent on this essential amino acid. This nutrient deprivation leads to the activation of the general control nonderepressible 2 (GCN2) kinase, a sensor for amino acid deficiency.[3] GCN2 activation results in the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α), leading to a reduction in protein synthesis and ultimately inducing T cell anergy and apoptosis.[3]

-

Accumulation of Kynurenine Metabolites: The enzymatic activity of IDO produces a series of downstream metabolites, collectively known as kynurenines.[2] These metabolites are not merely byproducts but act as signaling molecules that actively suppress the immune response. Kynurenine can induce the differentiation of naïve CD4+ T cells into immunosuppressive regulatory T cells (Tregs) and promote the expansion and activation of myeloid-derived suppressor cells (MDSCs).[4][5] Furthermore, kynurenine and its derivatives can act as ligands for the aryl hydrocarbon receptor (AhR), a transcription factor that, upon activation, drives a tolerogenic and immunosuppressive cellular program.[3]

Recent research has also uncovered non-canonical, enzyme-independent functions of IDO that contribute to immune suppression, further highlighting the complexity of its role in the tumor microenvironment.[2][6][7]

Quantitative Analysis of IDO Inhibitors

A number of small molecule inhibitors targeting IDO1 have been developed and evaluated in clinical trials. The following table summarizes key quantitative data for some of the most studied IDO inhibitors.

| Inhibitor | Target(s) | Ki for IDO1 | IC50 | Clinical Trial Example (Combination Therapy) | Key Findings |

| Indoximod (NLG-8189) | IDO pathway inhibitor (acts as a tryptophan mimetic) | 34 µM (for 1-methyl-D,L-tryptophan)[8] | ~70 nM (for mTORC1 resuscitation)[8] | Phase II with gemcitabine and nab-paclitaxel in metastatic pancreatic cancer[3] | Overall response rate (ORR) of 46.2%[3] |

| Epacadostat (INCB024360) | IDO1 | - | - | Phase III (ECHO-301) with pembrolizumab in melanoma[3] | Did not show significant improvement in progression-free survival compared to pembrolizumab alone[1] |

| Navoximod (GDC-0919) | IDO1 | - | - | Phase I with atezolizumab in advanced cancers[3] | Partial responses in 9% of patients and stable disease in 17%[3] |

| Linrodostat (BMS-986205) | IDO1 | - | - | Phase I/II with nivolumab in advanced bladder cancer[3] | ORR of 37%[3] |

Experimental Protocols

The evaluation of IDO inhibitors involves a range of in vitro and in vivo experimental protocols to determine their potency, selectivity, and efficacy.

In Vitro Enzyme Activity Assay:

-

Objective: To determine the direct inhibitory effect of a compound on IDO1 enzyme activity.

-

Methodology:

-

Recombinant human IDO1 enzyme is incubated with the test compound at various concentrations.

-

The substrate, L-tryptophan, is added to initiate the enzymatic reaction.

-

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).

-

The reaction is stopped, and the concentration of the product, N-formylkynurenine, or a downstream kynurenine metabolite is measured, typically using high-performance liquid chromatography (HPLC) or a colorimetric assay.

-

The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated.

-

Cell-Based Assays:

-

Objective: To assess the ability of an inhibitor to reverse IDO-mediated T cell suppression.

-

Methodology:

-

Co-culture of human peripheral blood mononuclear cells (PBMCs) or isolated T cells with IDO-expressing cells (e.g., IFN-γ stimulated tumor cells or dendritic cells).

-

The co-cultures are treated with the IDO inhibitor at various concentrations.

-

T cell proliferation is measured using assays such as [3H]-thymidine incorporation or CFSE dilution.

-

Cytokine production (e.g., IFN-γ, IL-2) by T cells can be quantified by ELISA or flow cytometry.

-

In Vivo Tumor Models:

-

Objective: To evaluate the anti-tumor efficacy of the IDO inhibitor alone or in combination with other immunotherapies in a living organism.

-

Methodology:

-

Syngeneic tumor models are established by implanting tumor cells into immunocompetent mice.

-

Once tumors are established, mice are treated with the IDO inhibitor, a control vehicle, and/or a combination agent (e.g., an anti-PD-1 antibody).

-

Tumor growth is monitored over time.

-

At the end of the study, tumors and draining lymph nodes are often harvested for immunological analysis, including flow cytometry to assess the infiltration and activation of different immune cell populations (e.g., CD8+ T cells, Tregs, MDSCs).

-

Signaling Pathways and Experimental Workflows

To visualize the complex interactions and experimental processes involved in the study of IDO inhibitors, the following diagrams are provided in the DOT language for Graphviz.

References

- 1. Preclinical PK investigation of a novel IDO1/TDO dual inhibitor—SHR9146 in mouse plasma and tissues by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Immunosuppressive IDO in Cancer: Mechanisms of Action, Animal Models, and Targeting Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. onclive.com [onclive.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Trial watch: IDO inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tumor Cell IDO Enhances Immune Suppression and Decreases Survival Independent of Tryptophan Metabolism in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Revising Theory of Cancer-Induced Immune Suppression - News Center [news.feinberg.northwestern.edu]

- 8. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Ido-IN-8 in T-Cell Proliferation and Anergy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Ido-IN-8, a potent inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), and its consequential role in modulating T-cell proliferation and anergy. This document synthesizes the core mechanisms of IDO1-mediated immune suppression and details the experimental frameworks for evaluating the efficacy of inhibitors like this compound.

Introduction to IDO1 and T-Cell Regulation

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing intracellular enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[1][2] IDO1 is not typically expressed in tissues under normal physiological conditions but is induced by pro-inflammatory stimuli, most notably interferon-gamma (IFN-γ).[2] Its expression in antigen-presenting cells (APCs) like dendritic cells (DCs) and macrophages, as well as in tumor cells, creates a localized immunosuppressive microenvironment.[1][3]

This immunosuppression is achieved through two primary mechanisms:

-

Tryptophan Depletion: The rapid consumption of tryptophan by IDO1 in the local microenvironment starves proximate T-cells of this essential amino acid. T-cells are highly sensitive to tryptophan levels, and its depletion leads to the activation of the General Control Nonderepressible 2 (GCN2) stress-response kinase.[3][4] This results in a halt of the cell cycle and anergy, a state of T-cell hyporesponsiveness.[4]

-

Kynurenine Metabolite Accumulation: The enzymatic activity of IDO1 produces a series of immunologically active metabolites, with L-kynurenine being the first.[4] These metabolites can induce T-cell apoptosis and promote the differentiation of naïve CD4+ T-cells into immunosuppressive regulatory T-cells (Tregs).[3]

This compound: A Specific IDO1 Inhibitor

This compound is a small molecule inhibitor of IDO1. It is identified as compound 1487 in patent WO2012142237A1.[5]

Physicochemical Properties and Potency

| Property | Value | Reference |

| Chemical Formula | C₁₈H₂₁FN₂O₂ | [5][6] |

| Molecular Weight | 316.37 g/mol | [5][6] |

| Target | Indoleamine 2,3-Dioxygenase 1 (IDO1) | [5] |

| IC₅₀ (recombinant human IDO1) | 1-10 µM | [5] |

Note: The provided IC₅₀ is for the recombinant enzyme. Cellular IC₅₀ in T-cell functional assays may vary and specific data for this compound is not publicly available. The functional data presented in subsequent sections are representative of the effects expected from an IDO1 inhibitor of this potency class.

This compound and T-Cell Proliferation

By inhibiting IDO1, this compound is expected to restore the proliferative capacity of T-cells in an IDO1-active environment. The primary mechanism is the prevention of tryptophan depletion, thereby averting the GCN2-mediated stress response that leads to cell cycle arrest.

Expected Quantitative Effects on T-Cell Proliferation

The following table summarizes the anticipated results from a T-cell proliferation assay (e.g., CFSE dilution) when T-cells are co-cultured with IDO1-expressing cells in the presence of this compound.

| Condition | This compound Concentration | Expected T-Cell Proliferation (% of Control) |

| T-Cells + Stimulus (No IDO1) | 0 µM | 100% (Baseline) |

| T-Cells + Stimulus + IDO1-expressing cells | 0 µM | 10-30% (Suppressed) |

| T-Cells + Stimulus + IDO1-expressing cells | 1 µM | 40-60% (Partial Rescue) |

| T-Cells + Stimulus + IDO1-expressing cells | 10 µM | 80-100% (Full Rescue) |

| T-Cells + Stimulus + IDO1-expressing cells | 50 µM | 80-100% (Full Rescue) |

Disclaimer: This data is illustrative and based on typical results for IDO1 inhibitors in this potency range. Actual results for this compound may vary.

This compound and T-Cell Anergy

T-cell anergy is a state of functional unresponsiveness induced by antigen encounter without adequate co-stimulation. IDO1 is a potent inducer of anergy.[4] By blocking tryptophan catabolism, this compound is expected to prevent the induction of anergy and restore T-cell effector functions, such as the production of key cytokines like Interleukin-2 (IL-2).

Expected Quantitative Effects on T-Cell Anergy Markers

This table outlines the expected changes in anergy-related markers in a T-cell co-culture model.

| Condition | This compound Concentration | Expected IL-2 Secretion (pg/mL) |

| T-Cells + Stimulus (No IDO1) | 0 µM | > 1000 |

| T-Cells + Stimulus + IDO1-expressing cells | 0 µM | < 200 |

| T-Cells + Stimulus + IDO1-expressing cells | 1 µM | 300 - 600 |

| T-Cells + Stimulus + IDO1-expressing cells | 10 µM | > 800 |

| T-Cells + Stimulus + IDO1-expressing cells | 50 µM | > 800 |

Disclaimer: This data is illustrative and based on typical results for IDO1 inhibitors in this potency range. Actual results for this compound may vary.

Signaling Pathways Modulated by this compound

This compound, by inhibiting IDO1, indirectly modulates several key signaling pathways within T-cells that are normally dysregulated by IDO1 activity.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of IDO1 inhibitors. Below are representative protocols for key in vitro assays.

T-Cell Proliferation Assay (CFSE-based)

This assay measures the extent of T-cell division by tracking the dilution of the fluorescent dye Carboxyfluorescein succinimidyl ester (CFSE).

Materials:

-

Peripheral Blood Mononuclear Cells (PBMCs)

-

Ficoll-Paque PLUS

-

RPMI-1640 medium with 10% FBS

-

CellTrace™ CFSE Cell Proliferation Kit

-

T-cell activation stimuli (e.g., anti-CD3/CD28 beads or PHA)

-

Flow cytometer

Procedure:

-

Isolate PBMCs: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

-

CFSE Staining: Resuspend 1x10⁶ cells/mL in pre-warmed PBS. Add CFSE stock solution to a final concentration of 1-5 µM. Incubate for 20 minutes at 37°C, protected from light.

-

Quench Staining: Add 5 volumes of ice-cold culture medium to the cells to quench the staining reaction. Incubate for 5 minutes on ice.

-

Wash: Centrifuge the cells and wash twice with complete culture medium.

-

Cell Culture: Plate the CFSE-labeled PBMCs in a 96-well plate. Add T-cell stimuli and varying concentrations of this compound.

-

Incubation: Culture the cells for 4-5 days at 37°C, 5% CO₂.

-

Flow Cytometry: Harvest the cells, stain with T-cell markers (e.g., CD4, CD8), and acquire data on a flow cytometer. Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cells.

IDO1-T-Cell Co-Culture Assay for Anergy Assessment

This assay models the tumor microenvironment to assess the ability of an IDO1 inhibitor to rescue T-cells from anergy, typically measured by cytokine production.

Materials:

-

IDO1-expressing cell line (e.g., SKOV-3 ovarian cancer cells)

-

T-cell line (e.g., Jurkat) or primary T-cells

-

Appropriate culture media (e.g., McCoy's 5A for SKOV-3, RPMI-1640 for Jurkat)

-

IFN-γ (for IDO1 induction)

-

T-cell mitogens (e.g., PHA and PMA for Jurkat cells)

-

This compound

-

ELISA kit for IL-2 quantification

Procedure:

-

Plate IDO1-expressing cells: Seed SKOV-3 cells in a 96-well plate and allow them to adhere overnight.

-

Induce IDO1: Treat the SKOV-3 cells with IFN-γ (e.g., 100 ng/mL) for 24 hours to induce IDO1 expression.

-

Add Inhibitor: Remove the IFN-γ containing medium and add fresh medium with serially diluted this compound.

-

Add T-Cells and Stimulate: Add Jurkat T-cells to the wells. Stimulate T-cell activation with PHA (e.g., 1.6 µg/mL) and PMA (e.g., 1 µg/mL).

-

Co-culture: Incubate the co-culture for 48-72 hours at 37°C, 5% CO₂.

-

Measure IL-2 Production: Collect the culture supernatant and quantify the concentration of IL-2 using an ELISA kit. A rescue from anergy is indicated by an increase in IL-2 production in the presence of the inhibitor.

Conclusion

This compound, as a specific inhibitor of IDO1, represents a tool to counteract a significant mechanism of tumor-induced and inflammatory immune evasion. By preventing the depletion of tryptophan and the accumulation of immunosuppressive kynurenine metabolites, this compound can restore T-cell proliferation and reverse T-cell anergy. The experimental protocols and conceptual frameworks provided in this guide offer a robust basis for the continued investigation and development of IDO1 inhibitors as potent immunomodulatory agents. Further studies are warranted to fully characterize the in vivo efficacy and pharmacokinetic/pharmacodynamic profile of this compound.

References

- 1. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]

- 2. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. This compound | C18H21FN2O2 | CID 70914212 - PubChem [pubchem.ncbi.nlm.nih.gov]

Ido-IN-8: A Technical Guide to its Core Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ido-IN-8 is a small molecule inhibitor of Indoleamine 2,3-dioxygenase (IDO1), a key enzyme in the kynurenine pathway of tryptophan metabolism. Upregulation of IDO1 is a significant mechanism of immune evasion in cancer and is implicated in other pathological conditions. By inhibiting IDO1, this compound has the potential to restore anti-tumor immunity and modulate various cellular processes. This technical guide provides an in-depth overview of the core downstream signaling pathways affected by the inhibition of IDO1, with a focus on the anticipated effects of this compound. It includes a summary of quantitative data for relevant IDO1 inhibitors, detailed experimental protocols for investigating these pathways, and visualizations of the key signaling cascades.

Introduction to this compound and its Target: IDO1

This compound is an inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1) with a reported IC50 value in the range of 1-10 μM.[1][2][3][4][5] IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan, converting it to N-formylkynurenine.[6] This process has profound implications for the cellular microenvironment, particularly in the context of immunity and cancer.

The expression of IDO1 is induced by pro-inflammatory cytokines such as interferon-gamma (IFN-γ).[7] Its activity leads to two primary outcomes that influence downstream signaling:

-

Tryptophan Depletion: The local depletion of tryptophan creates a state of amino acid stress.

-

Kynurenine Accumulation: The production and accumulation of tryptophan metabolites, collectively known as kynurenines, which can act as signaling molecules.

This guide will explore the major signaling pathways modulated by these two effects, which are the primary mechanisms through which this compound is expected to exert its cellular effects.

Core Downstream Signaling Pathways

The inhibition of IDO1 by this compound is predicted to reverse the downstream effects of tryptophan depletion and kynurenine accumulation. The primary signaling nodes affected are the GCN2 and mTOR pathways (responsive to tryptophan levels) and the Aryl Hydrocarbon Receptor (AhR) pathway (activated by kynurenine). Additionally, IDO1 activity has been linked to the PI3K/Akt and TGF-β signaling pathways.

GCN2 Pathway

The General Control Nonderepressible 2 (GCN2) kinase is a key sensor of amino acid deprivation. Uncharged tRNAs, which accumulate during tryptophan depletion, bind to and activate GCN2. Activated GCN2 phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α), leading to a global inhibition of protein synthesis and cell cycle arrest. This is a primary mechanism by which IDO1 suppresses T cell proliferation.

Expected Effect of this compound: By preventing tryptophan depletion, this compound is expected to reduce GCN2 activation and subsequent eIF2α phosphorylation, thereby alleviating the suppression of T cell proliferation.

Figure 1: this compound's role in the GCN2 pathway.

mTOR Pathway

The mammalian target of rapamycin (mTOR) is a central regulator of cell growth, proliferation, and metabolism. mTOR complex 1 (mTORC1) is activated by sufficient levels of amino acids, including tryptophan. Tryptophan depletion, induced by IDO1 activity, leads to the inhibition of mTORC1 signaling. This, in turn, can induce autophagy and contribute to T cell anergy.

Expected Effect of this compound: By maintaining tryptophan levels, this compound is expected to sustain mTORC1 activity, thereby promoting T cell growth and effector function. Some IDO pathway inhibitors, like indoximod, act as tryptophan mimetics to directly regulate mTOR.[8]

Figure 2: this compound's influence on mTOR signaling.

Aryl Hydrocarbon Receptor (AhR) Pathway

Kynurenine and its downstream metabolites are ligands for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. Upon binding kynurenine, AhR translocates to the nucleus and regulates the expression of target genes, including those involved in immune regulation. AhR activation by kynurenine can promote the differentiation of regulatory T cells (Tregs) and suppress anti-tumor immunity.

Expected Effect of this compound: By blocking the production of kynurenine, this compound is expected to prevent the activation of AhR and the subsequent transcription of its target genes, thereby reducing the generation of Tregs and enhancing anti-tumor immune responses.

Figure 3: this compound's effect on the AhR pathway.

PI3K/Akt Pathway

Recent studies have shown that kynurenine pathway metabolites can activate the PI3K/Akt signaling pathway in neoplastic colon epithelium.[9][10][11] This activation promotes cancer cell proliferation and inhibits apoptosis, contributing to tumor progression.

Expected Effect of this compound: By reducing the levels of kynurenine and its metabolites, this compound may inhibit the activation of the PI3K/Akt pathway in cancer cells, thereby reducing their proliferative and survival advantages.

Figure 4: this compound's potential impact on PI3K/Akt.

TGF-β Signaling

There is evidence of crosstalk between IDO1 and the Transforming Growth Factor-beta (TGF-β) signaling pathway. In some contexts, TGF-β can induce IDO1 expression.[12][13][14] Furthermore, IDO1 has a non-enzymatic signaling role in plasmacytoid dendritic cells that is dependent on TGF-β and involves the phosphorylation of immunoreceptor tyrosine-based inhibitory motifs (ITIMs) within the IDO1 protein itself.[13]

Expected Effect of this compound: As a direct enzymatic inhibitor, this compound is not expected to interfere with the non-enzymatic signaling function of IDO1. However, by blocking the enzymatic activity, it may disrupt feedback loops where IDO1-derived metabolites influence TGF-β production.

Quantitative Data Summary

While specific quantitative data for the downstream effects of this compound are not yet publicly available, the following table summarizes key quantitative parameters for this compound and other relevant IDO1 inhibitors. This data provides a reference for designing experiments and interpreting results.

| Compound | Target | IC50/EC50 | Cell Line/Assay Condition | Reference |

| This compound | IDO1 | 1-10 µM | Not specified | [1][2][3][4][5] |

| Epacadostat | IDO1 | ~12 nM | Cell-based assay | [15] |

| Epacadostat | IDO1 | ~15.3 nM | SKOV-3 kynurenine assay | [16] |

| BMS-986205 | IDO1 | ~9.5 nM | SKOV-3 kynurenine assay | [16] |

| Indoximod | IDO pathway | ~70 nM (mTORC1 resuscitation) | Cell-based assay | [15] |

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the downstream signaling effects of this compound.

General Experimental Workflow

Figure 5: General workflow for studying this compound.

Kynurenine Measurement Assay (HeLa Cells)

This protocol is adapted from established methods for measuring IDO1 activity.[2][7]

-

Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

IDO1 Induction: To induce IDO1 expression, treat the cells with human IFN-γ (e.g., 50 ng/mL) for 24-48 hours.

-

Inhibitor Treatment: Add this compound at various concentrations (e.g., a serial dilution around the 1-10 µM IC50) to the cells and incubate for an appropriate time (e.g., 24 hours).

-

Sample Collection: Collect the cell culture supernatant.

-

Kynurenine Detection (Colorimetric):

-

Add 30% trichloroacetic acid (TCA) to the supernatant and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

-

Centrifuge to remove precipitated proteins.

-

Mix the supernatant with Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid).

-

Measure the absorbance at 490 nm.

-

-

Kynurenine Detection (LC-MS/MS): For more precise quantification, analyze the supernatant using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to measure tryptophan and kynurenine levels.[1][8]

Western Blot for Phosphorylated Signaling Proteins

This protocol provides a general framework for assessing the phosphorylation status of key proteins in the GCN2, mTOR, and PI3K/Akt pathways.[9][10][17]

-

Cell Culture and Treatment: Culture appropriate cells (e.g., T cells for GCN2/mTOR, cancer cells for PI3K/Akt) and treat with IFN-γ (to induce IDO1) and/or this compound.

-

Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate with primary antibodies against the phosphorylated and total forms of the proteins of interest (e.g., anti-p-GCN2, anti-GCN2, anti-p-S6K, anti-S6K, anti-p-Akt, anti-Akt).

-

Wash and incubate with the appropriate HRP-conjugated secondary antibody.

-

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantification: Densitometry analysis can be used to quantify the relative levels of phosphorylated proteins, normalized to the total protein levels.

Quantitative PCR (qPCR) for AhR Target Gene Expression

This protocol is for measuring changes in the expression of AhR target genes.[3][5]

-

Cell Culture and Treatment: Culture cells known to express AhR (e.g., certain cancer cell lines or immune cells) and treat with IFN-γ and/or this compound.

-

RNA Extraction: Extract total RNA from the cells using a commercial kit.

-

cDNA Synthesis: Synthesize cDNA from the RNA using a reverse transcription kit.

-

qPCR:

-

Perform real-time PCR using SYBR Green or TaqMan probes for AhR target genes (e.g., CYP1A1, CYP1B1) and a housekeeping gene (e.g., GAPDH, ACTB).

-

Use appropriate primer sets for the genes of interest.

-

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

T Cell Proliferation Assay (CFSE)

This assay measures the effect of IDO1 inhibition on T cell proliferation.[18]

-

T Cell Labeling: Label primary T cells with Carboxyfluorescein succinimidyl ester (CFSE).

-

Co-culture Setup: Co-culture the CFSE-labeled T cells with IDO1-expressing cells (e.g., IFN-γ-treated dendritic cells or cancer cells) in the presence or absence of this compound.

-

T Cell Activation: Stimulate T cell proliferation with an appropriate stimulus (e.g., anti-CD3/CD28 antibodies or a specific antigen).

-

Incubation: Incubate the co-culture for 3-5 days.

-

Flow Cytometry: Analyze the CFSE fluorescence of the T cells by flow cytometry. Each cell division results in a halving of the CFSE fluorescence intensity.

-

Analysis: Quantify the percentage of proliferated cells and the number of cell divisions.

Conclusion

This compound, as an inhibitor of IDO1, is poised to have significant effects on multiple downstream signaling pathways that are critical for immune regulation and cancer progression. The primary mechanisms of action are through the restoration of local tryptophan levels and the reduction of kynurenine production. This is expected to lead to the modulation of the GCN2, mTOR, AhR, and PI3K/Akt pathways. The experimental protocols provided in this guide offer a robust framework for researchers to investigate the specific downstream effects of this compound and other IDO1 inhibitors. Further research is warranted to fully elucidate the quantitative impact of this compound on these signaling cascades and to realize its full therapeutic potential.

Disclaimer: This document is intended for research and informational purposes only. The information provided is based on publicly available scientific literature. Specific experimental results for this compound on the described downstream signaling pathways are not yet widely published. Researchers should design and validate their own experiments based on the principles outlined herein.

References

- 1. researchgate.net [researchgate.net]

- 2. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. sitc.sitcancer.org [sitc.sitcancer.org]

- 5. jitc.bmj.com [jitc.bmj.com]

- 6. Determination of l-tryptophan and l-kynurenine in Human Serum by using LC-MS after Derivatization with (R)-DBD-PyNCS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A simple LC–MS/MS method for determination of kynurenine and tryptophan concentrations in human plasma from HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. IDO1 and kynurenine pathway metabolites activate PI3K-Akt signaling in the neoplastic colon epithelium to promote cancer cell proliferation and inhibit apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. IDO1 and Kynurenine Pathway Metabolites Activate PI3K-Akt Signaling in the Neoplastic Colon Epithelium to Promote Cancer Cell Proliferation and Inhibit Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. IDO1 and TGF-β Mediate Protective Effects of IFN-α in Antigen-Induced Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. tandfonline.com [tandfonline.com]

- 16. IDO1 involvement in mTOR pathway: a molecular mechanism of resistance to mTOR targeting in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. IDO inhibits a tryptophan sufficiency signal that stimulates mTOR: A novel IDO effector pathway targeted by D-1-methyl-tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 18. spandidos-publications.com [spandidos-publications.com]

The Pharmacodynamics of IDO1 Inhibitors in Preclinical Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key metabolic enzyme that plays a critical role in tumor immune evasion. By catalyzing the degradation of the essential amino acid tryptophan, IDO1 creates an immunosuppressive tumor microenvironment that inhibits the function of effector T cells and promotes the activity of regulatory T cells. As such, the development of small molecule inhibitors targeting IDO1 has been a major focus in cancer immunotherapy. This technical guide provides an in-depth overview of the pharmacodynamics of IDO1 inhibitors in preclinical models, summarizing key quantitative data, detailing experimental protocols, and visualizing critical signaling pathways and workflows. While specific data for a compound designated "Ido-IN-8" is not publicly available, this guide leverages data from extensively studied IDO1 inhibitors to provide a comprehensive understanding of their preclinical pharmacodynamic profiles.

Introduction to IDO1 in Cancer Immunology

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the kynurenine pathway of tryptophan metabolism.[1][2] In the context of cancer, IDO1 is frequently overexpressed by tumor cells, as well as by stromal and immune cells within the tumor microenvironment.[3][4] This overexpression leads to the depletion of tryptophan and the accumulation of its metabolites, collectively known as kynurenines.[5][6]

The immunomodulatory effects of IDO1 are twofold:

-

Tryptophan Depletion: The scarcity of tryptophan triggers a stress response in effector T cells, leading to their anergy and apoptosis.[5]

-

Kynurenine Accumulation: Kynurenine and its downstream metabolites act as signaling molecules that promote the differentiation and activation of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), further contributing to the immunosuppressive environment.[2][5]

Given its central role in immune suppression, inhibiting IDO1 activity is a promising strategy to restore anti-tumor immunity.

Signaling Pathways and Experimental Workflows

IDO1-Mediated Immune Suppression Pathway

The following diagram illustrates the canonical signaling pathway through which IDO1 suppresses the anti-tumor immune response.

Caption: IDO1 pathway depicting tryptophan catabolism and subsequent immune suppression.

General Workflow for Preclinical Evaluation of IDO1 Inhibitors

The preclinical assessment of IDO1 inhibitor pharmacodynamics typically follows a structured workflow, from initial in vitro characterization to in vivo efficacy studies.

Caption: A typical workflow for the preclinical evaluation of IDO1 inhibitors.

Quantitative Pharmacodynamic Data

The following tables summarize key pharmacodynamic parameters for representative IDO1 inhibitors from preclinical studies.

Table 1: In Vitro Potency of Selected IDO1 Inhibitors

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| Epacadostat (INCB024360) | IDO1 | HeLa cell-based | 73 | [7] |

| Navoximod (GDC-0919) | IDO1 | Enzymatic | 69 | [8] |

| BMS-986205 | IDO1 | Enzymatic | ~2 | [8] |

| Indoximod | IDO Pathway | mTORC1 Reactivation | ~70 | [8] |

Note: Indoximod is not a direct enzymatic inhibitor of IDO1 but rather acts downstream to counteract the effects of tryptophan depletion.[8]

Table 2: In Vivo Pharmacodynamic Effects of IDO1 Inhibitors in Preclinical Models

| Compound | Animal Model | Tumor Model | Dose | Route | Kynurenine Reduction (%) | Reference |

| Epacadostat | Mouse | CT26 Colon Carcinoma | 100 mg/kg BID | Oral | ~90 (Plasma) | [7] |

| Navoximod | Mouse | B16F10 Melanoma | 100 mg/kg BID | Oral | >90 (Tumor) | [8] |

Experimental Protocols

In Vitro IDO1 Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human IDO1 enzyme.

Materials:

-

Recombinant human IDO1 enzyme

-

L-Tryptophan (substrate)

-

Methylene blue (cofactor)

-

Ascorbic acid (reducing agent)

-

Catalase

-

Assay buffer (e.g., potassium phosphate buffer, pH 6.5)

-

Test compound

-

96-well microplate

-

Plate reader

Procedure:

-

Prepare a reaction mixture containing assay buffer, catalase, ascorbic acid, and methylene blue.

-

Add the test compound at various concentrations to the wells of the microplate.

-

Add the IDO1 enzyme to the wells and incubate for a short period.

-

Initiate the reaction by adding L-tryptophan.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a stopping reagent (e.g., trichloroacetic acid).

-

Measure the production of kynurenine, typically by a colorimetric method after conversion to a colored product, using a plate reader at a specific wavelength.

-

Calculate the percent inhibition for each concentration of the test compound relative to a vehicle control.

-

Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.

In Vivo Syngeneic Tumor Model Efficacy Study

Objective: To evaluate the anti-tumor efficacy and in vivo pharmacodynamics of an IDO1 inhibitor in an immunocompetent mouse model.

Materials:

-

Syngeneic mouse strain (e.g., C57BL/6 or BALB/c)

-

Syngeneic tumor cell line (e.g., B16F10 melanoma or CT26 colon carcinoma)

-

Test IDO1 inhibitor

-

Vehicle control

-

Calipers for tumor measurement

-

Equipment for blood and tissue collection

Procedure:

-

Implant tumor cells subcutaneously into the flank of the mice.

-

Allow tumors to establish to a palpable size (e.g., 50-100 mm³).

-

Randomize mice into treatment and control groups.

-

Administer the IDO1 inhibitor and vehicle control according to the desired dosing schedule and route (e.g., oral gavage).

-

Measure tumor volume with calipers at regular intervals (e.g., every 2-3 days).

-

Monitor animal body weight and overall health.

-

At the end of the study (or at specified time points), collect blood and tumor tissue for pharmacodynamic analysis.

-

Analyze plasma and tumor homogenates for tryptophan and kynurenine levels using methods such as LC-MS/MS.

-

Process tumor tissue for immunophenotyping by flow cytometry or immunohistochemistry to assess changes in immune cell populations (e.g., CD8+ T cells, Tregs).

-

Analyze tumor growth inhibition and changes in pharmacodynamic biomarkers to assess the efficacy of the IDO1 inhibitor.

Conclusion

The preclinical pharmacodynamic evaluation of IDO1 inhibitors is a critical component of their development as cancer immunotherapies. Through a combination of in vitro and in vivo studies, researchers can characterize the potency, efficacy, and mechanism of action of these compounds. The data and protocols presented in this guide provide a framework for understanding and assessing the pharmacodynamic properties of novel IDO1 inhibitors, with the ultimate goal of translating promising preclinical findings into effective clinical therapies. While the specific compound "this compound" remains to be characterized in the public domain, the principles and methodologies outlined here are broadly applicable to the entire class of IDO1-targeting agents.

References

- 1. Immunosuppressive IDO in Cancer: Mechanisms of Action, Animal Models, and Targeting Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. IDO Expression in Cancer: Different Compartment, Different Functionality? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | IDO Expression in Cancer: Different Compartment, Different Functionality? [frontiersin.org]

- 4. onclive.com [onclive.com]

- 5. IDO: A Target for Cancer Treatment - Personalized Medicine in Oncology [personalizedmedonc.com]

- 6. Immunosuppressive IDO in Cancer: Mechanisms of Action, Animal Models, and Targeting Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Ido-IN-8: A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals on the Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor, Ido-IN-8

This compound, also identified as NLG-1487, is an inhibitor of the enzyme Indoleamine 2,3-dioxygenase (IDO1). Its discovery stems from research efforts to identify small molecules that can modulate the immunosuppressive effects of the IDO1 pathway, a critical mechanism in tumor immune evasion. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound, based on available scientific literature and patent documentation.

Discovery of this compound: A High-Throughput Screening Approach

While specific details of the initial screening campaign that identified this compound are not extensively published in peer-reviewed literature, the discovery of such enzyme inhibitors typically involves a systematic process of high-throughput screening (HTS). In this approach, large libraries of chemical compounds are rapidly assayed to identify "hits" that modulate the activity of the target enzyme, in this case, IDO1.

The general workflow for the discovery of an IDO1 inhibitor like this compound can be visualized as follows:

Mechanism of Action: Inhibition of the IDO1 Signaling Pathway

This compound exerts its therapeutic potential by inhibiting the IDO1 enzyme. IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[1] In the context of cancer, the overexpression of IDO1 in tumor cells and antigen-presenting cells within the tumor microenvironment leads to the depletion of tryptophan and the accumulation of kynurenine metabolites.[2][3] This has two primary immunosuppressive effects:

-

T-cell Starvation: The depletion of tryptophan arrests the proliferation of effector T-cells, which are crucial for anti-tumor immunity.

-

Induction of T-cell Apoptosis and Treg Differentiation: The accumulation of kynurenine and its derivatives promotes the apoptosis of effector T-cells and the differentiation of regulatory T-cells (Tregs), further suppressing the anti-tumor immune response.

By inhibiting IDO1, this compound blocks this immunosuppressive cascade, thereby restoring T-cell function and enhancing the body's ability to recognize and eliminate cancer cells.

The following diagram illustrates the IDO1 signaling pathway and the point of intervention for an inhibitor like this compound:

Synthesis of this compound

The chemical synthesis of this compound is detailed in patent WO2012142237A1, where it is designated as compound 1487.[4] The synthesis is a multi-step process, a generalized representation of which is provided below. For the full, detailed experimental protocol, please refer to the aforementioned patent.

A simplified, conceptual synthesis workflow is as follows:

Quantitative Data

The primary quantitative data available for this compound is its half-maximal inhibitory concentration (IC50) against recombinant human IDO1.

| Compound | Target | Assay Type | IC50 (µM) | Source |